molecular formula C23H22N2O7 B5301121 2-[2-ethoxy-4-[(Z)-[2,4,6-trioxo-1-(2-phenylethyl)-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid

2-[2-ethoxy-4-[(Z)-[2,4,6-trioxo-1-(2-phenylethyl)-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid

Cat. No.: B5301121
M. Wt: 438.4 g/mol
InChI Key: ARKJDBSSXXKJDT-ATVHPVEESA-N
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Description

2-[2-ethoxy-4-[(Z)-[2,4,6-trioxo-1-(2-phenylethyl)-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid is a complex organic compound with a molecular formula of C21H18N2O7 This compound is characterized by its unique structure, which includes an ethoxy group, a phenoxyacetic acid moiety, and a diazinan ring system

Properties

IUPAC Name

2-[2-ethoxy-4-[(Z)-[2,4,6-trioxo-1-(2-phenylethyl)-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7/c1-2-31-19-13-16(8-9-18(19)32-14-20(26)27)12-17-21(28)24-23(30)25(22(17)29)11-10-15-6-4-3-5-7-15/h3-9,12-13H,2,10-11,14H2,1H3,(H,26,27)(H,24,28,30)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKJDBSSXXKJDT-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CCC3=CC=CC=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CCC3=CC=CC=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-ethoxy-4-[(Z)-[2,4,6-trioxo-1-(2-phenylethyl)-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the diazinan ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenoxyacetic acid moiety: This step typically involves a nucleophilic substitution reaction where the phenoxyacetic acid group is introduced to the diazinan ring.

    Addition of the ethoxy group: This can be done through an etherification reaction, where an ethoxy group is added to the phenoxyacetic acid moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[2-ethoxy-4-[(Z)-[2,4,6-trioxo-1-(2-phenylethyl)-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-ethoxy-4-[(Z)-[2,4,6-trioxo-1-(2-phenylethyl)-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-ethoxy-4-[(Z)-[2,4,6-trioxo-1-(2-phenylethyl)-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2-[2-ethoxy-4-[(Z)-[2,4,6-trioxo-1-(2-phenylethyl)-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid can be compared with other similar compounds, such as:

    2-ethoxy-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxyacetic acid: This compound has a similar structure but differs in the substitution pattern on the diazinan ring.

    4-({2-ethoxy-4-[(Z)-(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid: This compound has an additional benzoic acid moiety, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are of interest in various fields of research.

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